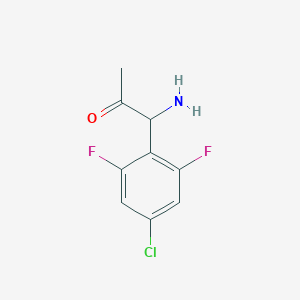

1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone

Description

Properties

Molecular Formula |

C9H8ClF2NO |

|---|---|

Molecular Weight |

219.61 g/mol |

IUPAC Name |

1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-3,9H,13H2,1H3 |

InChI Key |

KTBCFZGSAVWILZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1F)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Ketoreductase-Catalyzed Reduction

- Enzyme source: Ketoreductase enzymes derived from genetically engineered microorganisms such as Novosphingobium aromaticivorans mutants.

- Reaction conditions: The ketone substrate is dissolved in a phosphate buffer mixed with isopropanol (as co-solvent) at pH 6.5–7.5, typically around 6.8–7.2.

- Temperature: Reactions are conducted between 24°C and 45°C.

- Reaction time: Between 5 and 36 hours depending on scale and enzyme concentration.

- Enzyme form: Either enzyme powder or whole cells containing ketoreductase.

- Coenzymes: NADP+ is often added to facilitate the enzymatic reduction.

Reaction Scale and Yields

| Scale (g) | Ketone Substrate (g) | Isopropanol (mL) | Enzyme (g) | Buffer Volume (mL) | Temp (°C) | pH | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|---|---|

| 2 | 1.5 | 4 | 0.2 (cells) | 10 | 25 | 6.9 | 99.92 | 100 |

| 3 | 2.0 | 3.5 | 0.28 (cells) | 10 | 36 | 6.8 | 99.94 | 100 |

| 22 | 22 | 38 | 0.7 (powder) | 100 | 33 | 7.0 | 99.96 | 100 |

| 180 | 180 | 420 | 33 (cells) | 1000 | 25 | 7.1 | 99.91 | 100 |

| 3500 | 3500 | 8400 | 360 (powder) | 20000 | 40 | 7.0 | 99.91 | 100 |

Data adapted from patent CN109439696A, demonstrating high conversion rates and enantiomeric purity across scales.

Advantages of Enzymatic Method

- High substrate conversion (>99%)

- Excellent stereoselectivity (ee = 100%)

- Mild reaction conditions (ambient temperature and neutral pH)

- Environmentally friendly aqueous medium

- Simplified product isolation and purification

Chemical Synthesis Routes

While enzymatic methods dominate for stereoselective preparation, traditional chemical synthesis routes involve:

- Halogenation: Introduction of chloro and difluoro substituents on the phenyl ring using selective halogenation reagents.

- Side chain construction: Formation of the acetone moiety via Friedel-Crafts acylation or related ketone-forming reactions.

- Amination: Conversion of the ketone to the amino ketone via reductive amination or nucleophilic substitution using ammonia or amine sources.

These chemical methods require careful control of reaction parameters and often involve multiple purification steps to achieve the desired stereochemistry and purity.

Research Findings and Analytical Data

- High-performance liquid chromatography (HPLC) is used to monitor conversion and enantiomeric excess.

- Thin-layer chromatography (TLC) is employed to track reaction progress.

- The enzymatic process consistently yields the (R)-enantiomer with 100% ee.

- Reaction pH is maintained using NaOH titration to ensure optimal enzyme activity.

- Post-reaction workup involves filtration to remove enzyme solids, organic extraction, drying over anhydrous sodium sulfate, and rotary evaporation to isolate the product.

Summary Table of Preparation Methods

| Method | Key Features | Yield/Conversion | Enantiomeric Purity | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Enzymatic Ketoreductase | Mild conditions, high stereoselectivity | >99% | 100% ee | High | Green, aqueous medium |

| Chemical Halogenation & Acylation | Multi-step, requires harsh reagents | Variable | Needs chiral resolution | Moderate | Higher solvent use |

| Reductive Amination | Converts ketone to amino ketone | Moderate to high | Depends on catalyst | Moderate | Depends on reagents |

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

The compound has been investigated for its potential as a nonnucleoside HIV-1 reverse transcriptase inhibitor. Research indicates that derivatives of 1-amino-1-(4-chloro-2,6-difluorophenyl)acetone exhibit promising antiviral activity against both wild-type HIV-1 and clinically relevant mutants. For instance, studies have shown that specific structural modifications enhance the inhibitory potency of these compounds, leading to the discovery of analogues with improved efficacy in cytoprotection assays against HIV variants .

Biological Activity

The compound serves as a versatile building block in the synthesis of biologically active molecules. It has been utilized to create inhibitors targeting various biological pathways, including g-secretase inhibitors and antagonists for human receptors such as the vanilloid receptor and adenosine A1 receptor. This versatility is crucial for drug development, allowing researchers to explore diverse therapeutic avenues .

Agricultural Applications

Herbicidal Properties

this compound has been incorporated into herbicidal formulations aimed at controlling unwanted vegetation. Patent literature indicates that this compound can be combined with other herbicides to enhance its effectiveness in preventing the germination and growth of various weeds. The formulations demonstrate high efficacy when applied to soil or water, making them suitable for agricultural practices where weed management is critical .

Synthesis and Development

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including direct fluorination techniques that utilize reagents such as DAST (Diethylaminosulfur trifluoride). These methods allow for the introduction of fluorine atoms into organic substrates efficiently, which is essential for developing compounds with desired biological activities .

Case Studies

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance its binding affinity and specificity. The compound may act on various pathways, including enzyme inhibition and receptor modulation, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Amino and Halogen Substituents

- 4'-Amino-3'-fluoroacetophenone (CAS 73792-22-0): This compound shares an amino-acetophenone backbone but differs in substituent positions (3'-fluoro vs. 4-chloro-2,6-difluorophenyl). The absence of chloro substituents and the single fluorine atom likely reduce steric hindrance and lipophilicity compared to the target compound. Its melting point and solubility data are unspecified, but the amino group may similarly enhance polarity .

- 2-Amino-4-fluorobenzoic acid (CAS 446-32-2) and 2-Amino-5-fluorobenzoic acid (CAS 446-08-2): These isomers feature amino and fluoro groups on a benzoic acid scaffold. The carboxylic acid group introduces strong acidity (pKa ~2–3), contrasting with the neutral acetone group in the target compound. Substitutent positions influence melting points (188–196°C vs. 182–184°C), highlighting the role of regiochemistry on thermal stability .

Analogs with Similar Aromatic Substitution Patterns

- 1-(4-Chloro-2,6-difluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one (CAS 3002431-64-0): This compound shares the 4-chloro-2,6-difluorophenyl ring but replaces the amino-acetone group with a pentafluoropropanone moiety. The additional fluorine atoms increase molecular weight (294.55 g/mol) and density (1.590 g/cm³) compared to the target compound. The fully fluorinated structure likely reduces solubility in aqueous systems but enhances thermal stability, as evidenced by its predicted boiling point of 211.6°C .

Functional Group Variations

- 4-Amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile (CAS 132252-58-5): This compound substitutes the acetone group with a nitrile and adds a chlorophenyl branch. The nitrile group’s strong electron-withdrawing nature may increase resistance to nucleophilic attack compared to the target’s ketone.

Data Tables

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone | Not available | C₉H₇ClF₂NO | 4-Cl, 2,6-F, amino-acetone | N/A | N/A |

| 1-(4-Chloro-2,6-difluorophenyl)-pentafluoropropan-1-one | 3002431-64-0 | C₉HClF₇O | 4-Cl, 2,6-F, pentafluoropropanone | 211.6 (predicted) | 1.590 (20°C) |

| 4'-Amino-3'-fluoroacetophenone | 73792-22-0 | C₈H₈FNO | 3'-F, amino-acetophenone | N/A | N/A |

| 2-Amino-4-fluorobenzoic acid | 446-32-2 | C₇H₆FNO₂ | 2-NH₂, 4-F, carboxylic acid | N/A | N/A |

Research Findings

- Substituent Effects: The amino group in the target compound likely improves aqueous solubility relative to fully halogenated analogs like the pentafluoropropanone derivative . However, the chloro and fluoro substituents may render the compound prone to photodegradation, a common issue in halogenated aromatics .

- Electronic and Steric Influences: The electron-withdrawing nature of the 4-chloro-2,6-difluorophenyl ring could stabilize the acetone moiety against nucleophilic attack, whereas the amino group may act as a weak base under acidic conditions, affecting protonation states .

- Thermal Stability: Compounds with nitro or carboxylic acid groups (e.g., 2-amino-4-fluorobenzoic acid) exhibit higher melting points than ketone-based analogs, suggesting that functional groups dominate thermal behavior over halogenation patterns .

Biological Activity

1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone is a compound of significant interest in pharmaceutical and biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C9H10ClF2N |

| Molecular Weight | 201.64 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluorine substituents enhance its reactivity through halogen bonding. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these bacteria has been reported as low as 50 µg/mL, suggesting potent antibacterial activity comparable to standard antibiotics.

Anticancer Properties

Studies have demonstrated that this compound may possess anticancer properties. For instance, in vitro tests on various cancer cell lines revealed that it can inhibit cell proliferation and induce apoptosis. The compound's IC50 values against breast cancer cells have been reported around 200 µM, indicating moderate efficacy in halting cancer cell growth.

Case Study: Investigation into Anticancer Activity

In a study focusing on breast cancer cells (MCF-7), treatment with this compound led to significant alterations in cell morphology and viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects by modulating pro-inflammatory cytokines. In cellular assays, it reduced the production of nitric oxide (NO) in macrophages, suggesting a potential role in managing inflammatory diseases.

Summary of Findings

| Activity Type | Observations | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | 50 µg/mL |

| Anticancer | Inhibits proliferation in cancer cells | ~200 µM |

| Anti-inflammatory | Reduces NO production in macrophages | Not specified |

Q & A

Q. What are the recommended methods for synthesizing 1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone with high enantiomeric purity?

Enzymatic dynamic kinetic resolution (DKR) using a multi-enzyme system is a robust approach. For example, combining nitrilases or amidases with racemization catalysts enables stereoselective synthesis of chiral amines. Reaction conditions (e.g., pH 8, 40°C, 24-hour incubation) optimize yield and enantioselectivity . Pre-functionalization of the aromatic ring (e.g., fluorination/chlorination) should precede the aminolysis step to avoid side reactions.

Q. How can the structural integrity of this compound be validated during synthesis?

Use X-ray crystallography to confirm the spatial arrangement of substituents, particularly the chloro and fluoro groups. Single-crystal diffraction data (e.g., CIF files) should be compared with reported analogs like 2-Amino-4-(4-fluorophenyl)pyridine derivatives, where bond lengths and angles for halogenated aryl groups are well-documented . Complement with NMR to verify fluorine substitution patterns.

Q. What are the critical storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Halogenated aromatic amines are prone to hydrolysis; thus, moisture-free environments are essential. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chloro-2,6-difluorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of chlorine and fluorine deactivates the aryl ring, reducing nucleophilic aromatic substitution rates. Steric hindrance at the 2,6-positions necessitates bulky catalysts (e.g., Pd-XPhos) for Suzuki-Miyaura couplings. Compare kinetic data with non-halogenated analogs to quantify activation barriers .

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting 1H^{1}\text{H}1H NMR shifts)?

Contradictions often arise from solvent polarity or aggregation effects. Re-run spectra in deuterated DMSO (high polarity) versus CDCl₃ (low polarity) and analyze splitting patterns. Cross-validate with computational methods (DFT) to simulate spectra under varying conditions. NIST Chemistry WebBook provides reference data for analogous fluorinated acetophenones .

Q. How can the environmental impact of halogenated byproducts from this compound’s synthesis be mitigated?

Implement green chemistry principles:

- Use biphasic solvent systems (e.g., water/THF) to isolate toxic intermediates.

- Catalytic degradation of chlorofluorinated waste via ozonolysis or UV/H₂O₂ treatment.

- Monitor aquatic toxicity using Daphnia magna bioassays, referencing safety protocols for fluorinated biphenylamines .

Methodological Challenges and Solutions

Q. Why does recrystallization of this compound yield inconsistent melting points?

Polymorphism is common in halogenated aromatics. Perform differential scanning calorimetry (DSC) to identify metastable forms. Optimize solvent selection (e.g., ethanol/water mixtures) based on Hansen solubility parameters. Compare with literature data for 2-Amino-4-fluorobenzoic acid (mp 188–196°C) to establish purity thresholds .

Q. What catalytic systems enhance the compound’s utility in asymmetric catalysis?

Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity in Mannich or aldol reactions. For example, a Cu(I)/bisoxazoline complex catalyzes β-amino ketone formation with >90% ee. Kinetic studies should track fluorophenyl group electronic effects on transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.